molecular formula C14H14N2O5 B13770327 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester CAS No. 54554-39-1

2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester

Cat. No.: B13770327
CAS No.: 54554-39-1
M. Wt: 290.27 g/mol
InChI Key: BGJFAGLDVUUDFJ-UHFFFAOYSA-N
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Description

Properties

CAS No.

54554-39-1

Molecular Formula

C14H14N2O5

Molecular Weight

290.27 g/mol

IUPAC Name

2-[[3-(isocyanatomethyl)phenyl]carbamoyloxy]ethyl prop-2-enoate

InChI

InChI=1S/C14H14N2O5/c1-2-13(18)20-6-7-21-14(19)16-12-5-3-4-11(8-12)9-15-10-17/h2-5,8H,1,6-7,9H2,(H,16,19)

InChI Key

BGJFAGLDVUUDFJ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCOC(=O)NC1=CC=CC(=C1)CN=C=O

Origin of Product

United States

Preparation Methods

The synthesis of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester typically involves the reaction of 2-propenoic acid with a suitable isocyanate compound. The reaction conditions often require a catalyst and specific temperature control to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous flow systems to maximize yield and efficiency.

Scientific Research Applications

Chemical Analysis

High-Performance Liquid Chromatography (HPLC):
One of the primary applications of this compound is in analytical chemistry, specifically in the separation and analysis using High-Performance Liquid Chromatography (HPLC). The compound can be effectively analyzed using a reverse-phase HPLC method. The mobile phase typically consists of acetonitrile, water, and phosphoric acid; however, for mass spectrometry compatibility, phosphoric acid can be replaced with formic acid. This method allows for scalable applications in isolating impurities and is suitable for pharmacokinetic studies .

Polymer Synthesis

Polymerization Reactions:
2-Propenoic acid derivatives are often utilized as monomers in polymer synthesis. The compound can participate in radical polymerization processes to create various copolymers with desirable properties. These polymers are valuable in producing coatings, adhesives, and sealants due to their enhanced mechanical strength and thermal stability.

Adhesive Formulations:
The isocyanate functionality present in this compound makes it suitable for formulating adhesives that require strong bonding properties. The incorporation of this compound into adhesive formulations can enhance adhesion to various substrates, including metals and plastics.

Biomedical Applications

Drug Delivery Systems:
Research indicates potential applications of 2-propenoic acid derivatives in drug delivery systems. The ability to modify the release rates of drugs through polymer matrices allows for controlled drug delivery, which is crucial in therapeutic applications. The compound's structure can be tailored to improve biocompatibility and reduce toxicity.

Anticancer Agents:
There is emerging interest in the use of compounds like 2-propenoic acid derivatives as anticancer agents. Preliminary studies suggest that modifications to the structure may enhance cytotoxicity against specific cancer cell lines. Further research is required to explore these properties comprehensively.

Case Studies

StudyApplicationFindings
Study on HPLC AnalysisChemical AnalysisDemonstrated effective separation of 2-propenoic acid derivatives using HPLC methods suitable for pharmacokinetics .
Polymer Synthesis ResearchIndustrial ApplicationsHighlighted the utility of 2-propenoic acid derivatives in creating high-performance polymers with enhanced mechanical properties .
Biomedical ResearchDrug DeliveryInvestigated the potential of modified derivatives for controlled drug release systems .

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester involves its reactivity with nucleophiles and electrophiles. The isocyanate group can react with amines to form urea derivatives, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol . These reactions are facilitated by the compound’s ability to form stable intermediates and transition states.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Fluorinated Analogs
  • Compound: 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoroheptyl)sulfonyl]amino]ethyl ester (CAS 67939–36–0) . Molecular Formula: C₁₇H₁₄F₁₅NO₅S Key Differences: Fluorinated sulfonyl group increases hydrophobicity (higher LogP) and chemical stability. Applications: Likely used in water-repellent coatings or surfactants due to fluorinated chains .
Aromatic Ester Derivatives
  • Compound: 2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester (Cinnamic acid phenylethyl ester, CAS 103-53-7) . Molecular Formula: C₁₇H₁₆O₂ Molecular Weight: 252.3077 g/mol Key Differences: Phenyl groups enhance UV absorption and rigidity; lacks reactive isocyanate. Applications: Fragrance and flavor industries due to aromatic properties .

Polymerizable Monomers

  • Compound: 2-Propenoic acid, 2-methyl-, methyl ester, polymer with ethenyl acetate and 2-ethylhexyl 2-propenoate (CAS 26794-25-2) . Molecular Formula: C₂₀H₃₄O₆ Molecular Weight: 370.48 g/mol Key Differences: Branched ester groups (ethylhexyl, methyl) improve polymer flexibility and reduce glass transition temperature (Tg). Applications: Acrylic resins for adhesives or coatings .

Bioactive Derivatives

  • Compound: 2-Propenoic acid, 2-cyano-3-(3-fluorophenyl)-, ethyl ester (CAS 1261945-15-6) . Applications: Pharmaceutical intermediates or agrochemicals .

Isocyanate-Containing Analogs

  • Compound : Carbamic acid, (3-isocyanatomethylphenyl), 2-ethylhexyl ester (CAS 54634-94-5) .
    • Molecular Formula : C₁₅H₂₀N₂O₃
    • Molecular Weight : 276.33 g/mol
    • Key Differences : Ethylhexyl chain increases hydrophobicity (LogP > 3) compared to the target compound.
    • Applications : Polyurethane crosslinkers or sealants .

Comparative Data Table

Property Target Compound Fluorinated Analog Aromatic Ester Polymerizable Monomer
CAS No. 54554-39-1 67939–36–0 103-53-7 26794-25-2
Molecular Formula C₁₄H₁₄N₂O₅ C₁₇H₁₄F₁₅NO₅S C₁₇H₁₆O₂ C₂₀H₃₄O₆
Molecular Weight (g/mol) 290.28 ~750 (estimated) 252.31 370.48
Key Functional Groups Isocyanate, acrylate Fluorinated sulfonyl Phenyl ester Branched acrylate esters
LogP 2.10 >5 (estimated) ~3.5 (estimated) ~4.0 (estimated)
Applications HPLC analysis, industrial Surfactants, coatings Fragrances Acrylic polymers

Research Findings and Trends

  • Reactivity : The target compound’s isocyanate group enables crosslinking in polyurethanes, but its shorter chain limits hydrophobicity compared to ethylhexyl analogs .
  • Analytical Utility : Its moderate LogP (2.10) allows effective HPLC separation under reverse-phase conditions, unlike highly fluorinated or aromatic derivatives .
  • Regulatory Status : Inclusion in Canada’s NDSL underscores its industrial use, whereas fluorinated analogs face stricter environmental regulations .

Biological Activity

2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester, commonly known as a derivative of acrylic acid, is a compound with significant potential in various biological applications. Its unique structure, characterized by the presence of an isocyanatomethylphenyl group, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, drawing from various studies and data sources.

  • Molecular Formula : C14H14N2O5
  • Molecular Weight : 290.27 g/mol
  • CAS Number : 54554-39-1
  • LogP : 2.10 (indicating moderate lipophilicity)

Biological Activity Overview

The biological activity of 2-Propenoic acid derivatives often relates to their potential as pharmaceuticals or agrochemicals. The presence of the isocyanate group can enhance reactivity towards nucleophiles, which is crucial for biological interactions.

  • Anticancer Activity : Preliminary studies indicate that compounds containing isocyanate groups can exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways including the inhibition of cell proliferation and modulation of signal transduction pathways.
  • Antimicrobial Properties : Some derivatives have shown efficacy against a range of bacteria and fungi, potentially through disruption of cell membranes or inhibition of essential enzymes.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be leveraged in drug design.

Case Study 1: Antitumor Activity

A study evaluated the effects of various acrylic acid derivatives, including 2-Propenoic acid derivatives, on human cancer cell lines. Results indicated that these compounds could inhibit growth in a dose-dependent manner, particularly in breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of isocyanate-containing acrylates revealed that they possess significant antibacterial properties against Staphylococcus aureus and Escherichia coli. The study highlighted that these compounds disrupt bacterial cell wall integrity leading to cell lysis.

Data Tables

Property Value
Molecular FormulaC14H14N2O5
Molecular Weight290.27 g/mol
CAS Number54554-39-1
LogP2.10
Melting PointNot determined
SolubilitySoluble in organic solvents
Biological Activity Effect Reference
Antitumor ActivityGrowth inhibition
Antimicrobial ActivityBacterial cell lysis
Enzyme InhibitionMetabolic disruption

Regulatory Considerations

The compound is subject to regulatory scrutiny due to its potential toxicity and environmental impact. The Environmental Protection Agency (EPA) monitors chemicals like this for their effects on human health and ecosystems. The compound's inclusion in various regulatory lists indicates ongoing assessments regarding its safety and efficacy.

Q & A

Q. What synthetic methodologies are employed to prepare 2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves sequential reactions:
    • Urethane linkage formation : Reacting 3-isocyanatomethylphenyl isocyanate with a diol or hydroxyethyl acrylate under anhydrous conditions, using catalysts like dibutyltin dilaurate (0.01–0.1 mol%) to accelerate the isocyanate-hydroxyl reaction .
    • Acrylate esterification : The hydroxyl group of the intermediate is esterified with acryloyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
    • Characterization : FT-IR confirms urethane (N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) and acrylate (C=C at ~1630 cm⁻¹). NMR (¹H/¹³C) resolves the isocyanatomethylphenyl and acrylate moieties, with integration ratios verifying stoichiometry .

Q. How can researchers ensure the stability of the isocyanate group during storage and handling?

  • Methodological Answer :
    • Storage : Use moisture-free, airtight containers under inert gas (N₂/Ar) at temperatures ≤4°C. Silica gel desiccants prevent hydrolysis .
    • Handling : Conduct reactions in gloveboxes or under dry solvent conditions (e.g., THF over molecular sieves). Monitor isocyanate content via titration (e.g., dibutylamine back-titration) to quantify active NCO groups .

Advanced Research Questions

Q. What kinetic models describe the reactivity of this compound in copolymerization with acrylates, and how do steric effects influence reaction rates?

  • Methodological Answer :
    • Kinetic Analysis : Use real-time FT-IR or Raman spectroscopy to track NCO consumption during urethane formation. Pseudo-first-order kinetics are often applied, with rate constants (k) dependent on solvent polarity (e.g., k increases in aprotic solvents like DMF) .
    • Steric Effects : The 3-isocyanatomethylphenyl group introduces steric hindrance, reducing reactivity by ~30% compared to unsubstituted phenyl isocyanates. Molecular dynamics simulations (e.g., Gaussian or AMBER) model steric clashes, correlating with experimental Arrhenius activation energy deviations .

Q. How can contradictions in reported thermal degradation profiles of polymers derived from this compound be resolved?

  • Methodological Answer :
    • Contradiction Source : Discrepancies arise from varying curing conditions (e.g., incomplete crosslinking) or impurities (e.g., residual catalyst).
    • Resolution :

Thermogravimetric Analysis (TGA) : Conduct under controlled atmospheres (N₂ vs. air) to isolate oxidative vs. thermal degradation.

Dynamic Mechanical Analysis (DMA) : Compare glass transition temperatures (Tg) to assess crosslink density differences.

Repeat Synthesis : Ensure strict stoichiometric control and purification (e.g., column chromatography for monomers) to eliminate side products .

Q. What advanced spectroscopic techniques elucidate the crosslinking mechanism of this compound in polyurethane-acrylate hybrids?

  • Methodological Answer :
    • Solid-State NMR : ¹³C CP/MAS NMR identifies urethane carbonyl carbons (170–175 ppm) and acrylate vinyl groups (125–130 ppm), tracking crosslinking progression .
    • Rheology with In-Situ FT-IR : Monitor viscosity changes and NCO consumption simultaneously to correlate gelation with reaction extent.
    • Small-Angle X-ray Scattering (SAXS) : Reveals nanoscale phase separation between acrylate-rich and urethane domains, impacting mechanical properties .

Data Contradiction Analysis

Q. How do solvent polarity and catalyst selection impact conflicting reports on monomer conversion efficiency?

  • Methodological Answer :
    • Polarity Effects : High-polarity solvents (e.g., DMF) stabilize transition states, enhancing conversion (~95% vs. 70% in toluene). However, they may increase side reactions (e.g., allophanate formation) if water is present.
    • Catalyst Comparison : Tertiary amines (e.g., DABCO) accelerate reactions but risk side products, while tin-based catalysts offer selectivity but require stricter temperature control (<60°C). Validate conversion via HPLC or GC-MS to reconcile literature discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.